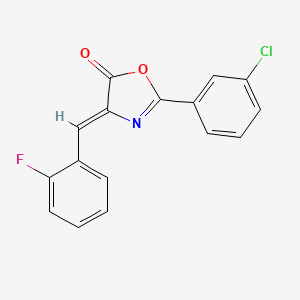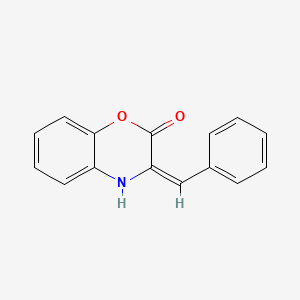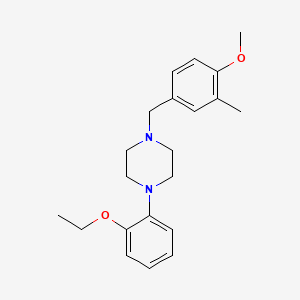
N,N-diethyl-N'-methyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-methyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine is a compound of interest due to its unique structure and potential applications. Research in this area focuses on understanding its synthesis, structure, and various properties.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where primary amines react with halides or other electrophiles to form more complex structures. An example is the synthesis of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine through the reaction of diethoxythiophosphoryl chloride with p-phenylenediamine, indicating similar methods could be applicable for the target compound (Ren et al., 2008).
Molecular Structure Analysis
X-ray diffraction analysis is a common technique for determining the crystal structure of compounds. For example, the crystal structure of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine was identified as orthorhombic, providing insights into bond lengths, angles, and overall molecular geometry (Ren et al., 2008). This analysis is crucial for understanding the 3D arrangement and potential reactivity sites.
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore their reactivity towards various substrates. For instance, the reactivity of platinum(II) complexes with N-(omega-phenylalkyl)-1,2-ethanediamine towards arylsulfonates suggests potential for designing catalysts or other functional materials (Goto et al., 2003).
Physical Properties Analysis
The physical properties, including thermal stability and melting points, are often studied using techniques like thermogravimetric analysis (TGA). For example, the thermal properties of N,N′-di(diethoxythiophosphoryl)-1,4-phenylenediamine indicate good thermal stability, which could be relevant for applications requiring high-temperature processes (Ren et al., 2008).
Chemical Properties Analysis
Chemical properties such as solubility, reactivity with other chemical species, and potential for forming complexes with metals are areas of interest. For instance, complexes of copper and cobalt with ethylenediamine derivatives have been synthesized, showing varied coordination geometries and reactivities (Burlov et al., 2020).
特性
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2/c1-4-21(5-2)16-15-20(3)19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-10,18-19H,4-5,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKPEOYDRTWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5661002.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5661010.png)
![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)

![2-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5661026.png)

![2-[1-(2-fluorophenyl)-5-(2-isopropyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5661049.png)


![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
